REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:11]2[CH:12]=[C:13]3[C:18](=[CH:19][CH:20]=2)[N:17]=[CH:16][CH:15]=[CH:14]3)=[C:6]([CH:10]=1)C(O)=O.C1C=CC(P([N:35]=[N+]=[N-])(C2C=CC=CC=2)=O)=CC=1.[Cl:38][C:39]([Cl:43])([Cl:42])[CH2:40][OH:41].[O:44]1[CH2:49]COCC1>[Cl-].[Na+].O>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:11]2[CH:12]=[C:13]3[C:18](=[CH:19][CH:20]=2)[N:17]=[CH:16][CH:15]=[CH:14]3)=[C:6]([NH:35][C:49](=[O:44])[O:41][CH2:40][C:39]([Cl:43])([Cl:42])[Cl:38])[CH:10]=1 |f:4.5.6|
|
Name
|
|
Quantity
|
0.201 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC(=C(C(=O)O)C1)C=1C=C2C=CC=NC2=CC1
|
Name
|
TEA
|
Quantity
|
0.148 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.191 mL
|
Type
|
reactant
|
Smiles
|
C=1C=CC(=CC1)P(=O)(C=2C=CC=CC2)N=[N+]=[N-]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0.68 mL
|
Type
|
reactant
|
Smiles
|
ClC(CO)(Cl)Cl
|
Name
|
brine
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring for 30 min at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction was stirred
|
Type
|
TEMPERATURE
|
Details
|
with heating at 100° C. for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The completed reaction
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (3×25 ml)
|
Type
|
WASH
|
Details
|
The combined organics were washed with 5% citric acid (10 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
NaHCO3 (10 ml) and brine (10 ml), dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
purified by chromatography
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC(=C(C1)NC(OCC(Cl)(Cl)Cl)=O)C=1C=C2C=CC=NC2=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.25 g | |
YIELD: PERCENTYIELD | 82% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |